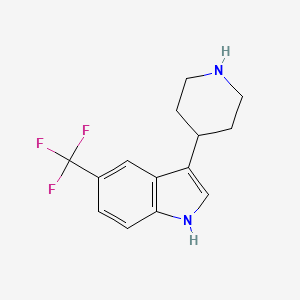

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

説明

特性

IUPAC Name |

3-piperidin-4-yl-5-(trifluoromethyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2/c15-14(16,17)10-1-2-13-11(7-10)12(8-19-13)9-3-5-18-6-4-9/h1-2,7-9,18-19H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQXIGNKCSZMDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652942 |

Source

|

| Record name | 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-45-4 |

Source

|

| Record name | 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

This guide provides a comprehensive, in-depth technical overview for the synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis is presented with a focus on the underlying chemical principles, providing a robust and reproducible protocol.

Introduction

Indole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The incorporation of a trifluoromethyl group at the 5-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The addition of a piperidine moiety at the 3-position provides a basic nitrogen center, which can be crucial for modulating pharmacokinetic properties and forming salt forms with improved solubility. This guide details a reliable synthetic route to 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole, leveraging the classic Fischer indole synthesis as the key strategic reaction.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic pathway. The piperidine nitrogen suggests the use of a protecting group strategy to prevent side reactions during the indole formation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the acidic conditions of the Fischer indole synthesis and its facile removal under milder acidic conditions.

The core indole structure can be constructed via a Fischer indole synthesis from (4-(trifluoromethyl)phenyl)hydrazine and a suitable ketone. The piperidine ring at the 3-position points to the use of N-Boc-4-piperidone as the ketone component. The final deprotection of the piperidine nitrogen will yield the target compound.

An In-Depth Technical Guide to the Chemical Properties of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established principles of organic chemistry to present a detailed profile. The guide covers the compound's physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, reactivity, stability, and potential as a pharmacologically active agent. The strategic incorporation of a piperidine moiety and a trifluoromethyl group onto the indole scaffold suggests a molecule designed for enhanced metabolic stability and specific biological interactions, making it a compelling candidate for further investigation.

Introduction: A Scaffold of Pharmaceutical Promise

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its fusion of a benzene and a pyrrole ring creates a planar, aromatic system rich in electrons, capable of engaging in a variety of chemical transformations and biological interactions.[1] The 3-(piperidin-4-yl)-1H-indole scaffold, in particular, has been identified as a promising chemotype, with derivatives exhibiting activities such as antimalarial properties.[2]

The subject of this guide, 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole, introduces a trifluoromethyl (CF₃) group at the 5-position of the indole ring. The CF₃ group is a bioisostere for chlorine and is known to significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[3] Furthermore, its strong electron-withdrawing nature and high lipophilicity can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, often leading to improved cell membrane permeability and binding affinity to biological targets.[3][4] This guide aims to provide a detailed, predictive overview of this promising molecule for research and development purposes.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value | Rationale and Supporting Evidence |

| Molecular Formula | C₁₄H₁₅F₃N₂ | Based on the chemical structure. |

| Molecular Weight | 284.28 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Indole and its simple derivatives are typically crystalline solids at room temperature.[5] |

| Melting Point | >150 °C (decomposes) | Indole itself has a melting point of 52-54 °C. The addition of the bulkier piperidine and the strongly interacting trifluoromethyl group is expected to significantly increase the melting point due to stronger intermolecular forces and higher molecular weight. |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | The piperidine moiety introduces a basic nitrogen, suggesting some aqueous solubility, especially at acidic pH. The indole and trifluoromethyl groups contribute to its lipophilicity, favoring solubility in organic solvents. |

| pKa | ~9.0 (piperidine nitrogen), ~16.5 (indole nitrogen) | The pKa of the piperidine nitrogen is expected to be in the typical range for secondary amines. The indole N-H is weakly acidic. |

| LogP | ~3.5 | The trifluoromethyl group significantly increases lipophilicity.[4] This is a calculated estimate based on the contribution of the indole, piperidine, and trifluoromethyl groups. |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway: The Fischer Indole Synthesis

A robust and classical method for the synthesis of indoles is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[6] For the synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole, the following two-step, one-pot procedure is proposed:

Experimental Protocol: Proposed Fischer Indole Synthesis

Step 1: Hydrazone Formation

-

To a solution of 4-(trifluoromethyl)phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add N-Boc-4-piperidone (1.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding N-Boc-protected phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Acid-Catalyzed Cyclization and Deprotection

-

To the reaction mixture containing the hydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for several hours until the cyclization is complete, as indicated by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

The acidic workup will also effect the deprotection of the Boc group.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole.

Causality in Experimental Design:

-

N-Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference with the acid-catalyzed cyclization. The Boc group is acid-labile and can be conveniently removed during the acidic workup of the Fischer indole synthesis.

-

Acid Catalyst: A strong acid is essential to protonate the hydrazone, which initiates the[7][7]-sigmatropic rearrangement that is the key step in the indole ring formation.[8]

-

Heat: The cyclization and subsequent aromatization steps typically require elevated temperatures to overcome the activation energy barriers.

Caption: Proposed Fischer Indole Synthesis Workflow.

Predicted Spectroscopic Data

The structural elucidation of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole would rely on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral characteristics are anticipated:

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Indole Protons: The indole N-H proton is expected to appear as a broad singlet downfield (δ 10-12 ppm). The proton at the 2-position of the indole ring will likely be a singlet or a doublet with a small coupling constant around δ 7.0-7.5 ppm. The aromatic protons on the benzene ring will appear in the δ 7.0-8.0 ppm region, with splitting patterns influenced by the trifluoromethyl group.

-

Piperidine Protons: The protons on the piperidine ring will exhibit complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The proton at the 4-position, attached to the indole ring, will likely be a multiplet further downfield within this range. The piperidine N-H proton will be a broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

-

¹³C NMR:

-

Indole Carbons: The carbons of the indole ring are expected in the aromatic region (δ 100-140 ppm). The carbon bearing the trifluoromethyl group will show a quartet due to coupling with the fluorine atoms, and its chemical shift will be influenced by the electron-withdrawing nature of the CF₃ group.

-

Piperidine Carbons: The carbons of the piperidine ring will appear in the aliphatic region (δ 25-55 ppm).

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will be observed as a quartet with a large coupling constant (JC-F) in the δ 120-130 ppm region.

-

3.2.2. Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak at m/z 285.2.

-

Fragmentation Pattern: The fragmentation of the parent ion is likely to involve the piperidine ring. Common fragmentation pathways for piperidine derivatives include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission.[9] The indole ring is relatively stable and may remain intact in many of the fragment ions.

3.2.3. Infrared (IR) Spectroscopy

-

N-H Stretching: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H stretch and a broader absorption in the 3300-3000 cm⁻¹ region for the piperidine N-H stretch are expected.

-

C-F Stretching: Strong absorption bands in the 1350-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ are anticipated for the aromatic C-H bonds.

-

Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ will correspond to the C-H bonds of the piperidine ring.

Chemical Reactivity and Stability

Reactivity

The reactivity of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole is governed by the interplay of its three key components: the electron-rich indole nucleus, the basic piperidine ring, and the electron-withdrawing trifluoromethyl group.

Caption: Predicted Reactivity of the Core Functional Groups.

-

Indole Ring: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. However, since this position is already substituted, electrophiles are likely to attack at the C2, C4, or C6 positions. The trifluoromethyl group at C5 will deactivate the benzene ring towards electrophilic attack. The indole nitrogen can undergo alkylation or acylation under basic conditions.

-

Piperidine Ring: The secondary amine of the piperidine ring is basic and nucleophilic. It will readily react with acids to form salts and can be alkylated or acylated to introduce various substituents. This provides a straightforward handle for structure-activity relationship (SAR) studies.[2]

-

Trifluoromethyl Group: The CF₃ group is generally stable and unreactive under most conditions. Its primary role is to modulate the electronic properties of the indole ring and the overall physicochemical properties of the molecule.

Stability

The 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole molecule is expected to be relatively stable under normal laboratory conditions.

-

Thermal Stability: The presence of the aromatic indole ring and the strong C-F bonds in the trifluoromethyl group suggest good thermal stability.

-

Chemical Stability: The trifluoromethyl group is highly resistant to both acidic and basic hydrolysis. The indole ring is generally stable but can be susceptible to oxidation, particularly in the presence of strong oxidizing agents. The piperidine ring is a stable saturated heterocycle. The compound should be stored in a cool, dark place to prevent potential degradation.

Potential Applications in Drug Discovery

The unique combination of the 3-(piperidin-4-yl)-1H-indole scaffold and the trifluoromethyl group makes this molecule a highly attractive candidate for drug discovery programs.

-

Central Nervous System (CNS) Disorders: Many indole and piperidine-containing compounds are known to interact with CNS targets. The increased lipophilicity imparted by the CF₃ group may enhance blood-brain barrier penetration, making it a candidate for targeting neurological and psychiatric disorders.

-

Infectious Diseases: As derivatives of the 3-(piperidin-4-yl)-1H-indole scaffold have shown antimalarial activity, this compound warrants investigation against Plasmodium falciparum and other parasites.[2]

-

Oncology: The indole scaffold is present in numerous anticancer agents. The trifluoromethyl group can enhance the potency and pharmacokinetic properties of these agents.

-

Inflammation and Immunology: Indole derivatives have been explored as anti-inflammatory agents. The properties of this molecule may make it suitable for targeting key inflammatory pathways.

The piperidine nitrogen provides a convenient point for derivatization, allowing for the exploration of SAR and the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole represents a molecule of considerable interest, strategically designed to leverage the beneficial properties of its constituent chemical motifs. While a comprehensive experimental characterization is yet to be published, this in-depth technical guide, based on established chemical principles and data from analogous structures, provides a robust predictive framework for its physicochemical properties, synthesis, and reactivity. The insights presented herein are intended to facilitate further research and development of this and related compounds, accelerating the discovery of novel therapeutics.

References

- Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. (2015). European Journal of Medicinal Chemistry.

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. (2001). Bioorganic & Medicinal Chemistry.

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing.

- Fischer indole synthesis. (n.d.). Wikipedia.

- Fischer Indole Synthesis. (2025). Alfa Chemistry.

- Mass Spectrometry Fragmentation of Novel Piperidine Deriv

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules.

- 5-Methoxy-3-piperidin-4-yl-1H-indole. (n.d.). Chem-Impex.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Elusive Identity of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole: A Technical Inquiry

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Core Chemical Identifiers: An Unresolved Search

A comprehensive investigation into prominent chemical databases, including PubChem, Chemical Abstracts Service (CAS), and scientific literature repositories, did not yield a specific CAS Registry Number or a standardized IUPAC name for 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole. This absence suggests that the compound may be a novel chemical entity that has not been widely synthesized, characterized, or reported in peer-reviewed literature or patents.

While searches for the exact structure were unfruitful, information on closely related analogs provides a foundation for understanding its potential chemical space. For instance, the isomeric compound, 3-(piperidin-3-yl)-5-(trifluoromethyl)-1H-indole hydrochloride, has been cataloged, indicating that synthetic routes to trifluoromethylated piperidinyl indoles are established.

Hypothetical Synthesis and Characterization

The synthesis of 3-(piperidin-4-yl)-5-(trifluoromethyl)-1H-indole would likely follow established methodologies for indole functionalization. A plausible synthetic strategy could involve the Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.

Potential Synthetic Workflow

A hypothetical, multi-step synthesis is outlined below. This process is based on common organic chemistry principles and reactions used for similar indole derivatives.

Caption: Hypothetical synthetic workflow for the preparation of the target compound.

Experimental Protocol Considerations:

-

Starting Materials: The synthesis would likely commence with commercially available 5-(trifluoromethyl)-1H-indole and a suitable N-protected piperidin-4-one (e.g., N-Boc-4-piperidone).

-

Condensation: A base-catalyzed condensation between the indole and the protected piperidone would form a key intermediate. Reaction conditions would need to be optimized to favor the desired product and minimize side reactions.

-

Reduction and Deprotection: The subsequent reduction of the resulting double bond, followed by the removal of the nitrogen protecting group, would yield the final product.

Characterization: Should this compound be synthesized, a full suite of analytical techniques would be required for its characterization.

| Analytical Technique | Expected Data for Structure Confirmation |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern to confirm the elemental composition. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to elucidate the connectivity of atoms and confirm the substitution pattern on both the indole and piperidine rings. |

| Infrared (IR) Spectroscopy | Identification of key functional groups, such as the N-H stretch of the indole and piperidine moieties. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |

Potential Biological Significance and Future Directions

The 3-(piperidin-4-yl)-1H-indole scaffold is a known pharmacophore with documented biological activities. For instance, derivatives of this core structure have been investigated for their potential as antimalarial agents. The introduction of a trifluoromethyl group at the 5-position of the indole ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability due to the lipophilicity and electron-withdrawing nature of the CF₃ group.

Given the pharmacological precedent of related compounds, 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole could be a valuable candidate for screening in various biological assays, particularly in the areas of neuropharmacology and infectious diseases.

Conclusion

While a definitive technical profile for 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole cannot be provided at this time due to the absence of its registration in public chemical databases, this guide offers a scientifically grounded perspective on its potential synthesis, characterization, and significance. The lack of available data underscores an opportunity for novel research in the synthesis and biological evaluation of this compound. Future work in this area would require de novo synthesis and comprehensive analytical characterization to establish its chemical identity and explore its therapeutic potential.

References

As this technical guide addresses a compound for which no specific literature exists, a formal reference list of publications detailing its properties cannot be compiled. The information presented is based on established principles of organic synthesis and medicinal chemistry, and on data available for structurally related compounds. For researchers interested in this area, a broad search of scientific databases such as Scopus, SciFinder, and Google Scholar for terms like "3-piperidinyl-1H-indole synthesis," "trifluoromethyl-indole derivatives," and "indole pharmacophore" would provide relevant background information.

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

Introduction: The Structural Rationale

The molecule 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole is a composite structure, bringing together three key pharmacophoric elements: an indole scaffold, a piperidine ring, and a trifluoromethyl group. Understanding the interplay of these components is crucial for elucidating its structure through spectroscopic methods. The electron-rich indole core is a privileged structure in medicinal chemistry. The basic piperidine moiety can influence solubility and receptor binding. The trifluoromethyl group, a strong electron-withdrawing group, can significantly modulate physicochemical properties such as metabolic stability and lipophilicity.

This guide will deconstruct the molecule to forecast the spectral signatures of each component and their combined effect.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation. The following sections predict the ¹H and ¹³C NMR spectra of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole, explaining the rationale behind the expected chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the indole, piperidine, and methine protons. The spectrum would ideally be recorded in a solvent like DMSO-d₆ to ensure the exchangeable protons (N-H) are observed.

Diagram 1: Annotated Structure for ¹H NMR Prediction

A schematic representation of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole with key protons labeled for NMR analysis.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H1 (Indole NH) | 11.0 - 11.5 | br s | 1H | Deshielded indole N-H proton, broad due to quadrupole moment of nitrogen and potential exchange. |

| H4 | ~7.8 | d | 1H | Aromatic proton ortho to the electron-withdrawing CF₃ group, expected to be significantly deshielded. |

| H2 | ~7.5 | s | 1H | Proton at C2 of the indole ring, typically a singlet or a narrow doublet. |

| H6 | ~7.3 | dd | 1H | Aromatic proton meta to the CF₃ group and ortho to H7. |

| H7 | ~7.6 | d | 1H | Aromatic proton ortho to the indole nitrogen. |

| H4' (Piperidine CH) | 2.9 - 3.2 | m | 1H | Methine proton at the junction of the two rings, deshielded by the indole ring. |

| H2'eq, H6'eq | 3.0 - 3.3 | m | 2H | Equatorial protons on the piperidine ring adjacent to the nitrogen, deshielded. |

| H2'ax, H6'ax | 2.6 - 2.9 | m | 2H | Axial protons on the piperidine ring adjacent to the nitrogen. |

| NH (Piperidine) | 1.5 - 2.5 | br s | 1H | Piperidine N-H proton, broad and exchangeable. Its position can vary with concentration and temperature. |

| H3'eq, H5'eq | 1.8 - 2.1 | m | 2H | Equatorial protons on the piperidine ring. |

| H3'ax, H5'ax | 1.6 - 1.9 | m | 2H | Axial protons on the piperidine ring. |

Note: These are predicted values and actual experimental values may vary. The use of a different solvent will also affect the chemical shifts, particularly for N-H protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. The presence of the trifluoromethyl group will be evident through the C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| Indole C2 | 122 - 125 | Aromatic carbon adjacent to the indole nitrogen. |

| Indole C3 | 112 - 115 | Aromatic carbon bearing the piperidine substituent. |

| Indole C3a | 127 - 130 | Aromatic bridgehead carbon. |

| Indole C4 | 118 - 121 | Aromatic carbon ortho to the CF₃ group. |

| Indole C5 | 125 - 128 (q, J ≈ 30-35 Hz) | Aromatic carbon directly attached to the CF₃ group, will appear as a quartet due to coupling with fluorine. |

| Indole C6 | 110 - 113 | Aromatic carbon. |

| Indole C7 | 120 - 123 | Aromatic carbon. |

| Indole C7a | 135 - 138 | Aromatic bridgehead carbon. |

| CF₃ | 124 - 127 (q, J ≈ 270-280 Hz) | Carbon of the trifluoromethyl group, will show a large one-bond coupling to the three fluorine atoms. |

| Piperidine C4' | 35 - 40 | Aliphatic methine carbon. |

| Piperidine C2', C6' | 45 - 50 | Aliphatic carbons adjacent to the piperidine nitrogen. |

| Piperidine C3', C5' | 30 - 35 | Aliphatic carbons. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3300 | Medium, Sharp | Indole N-H stretch.[1] |

| 3300 - 3250 | Medium, Broad | Piperidine N-H stretch.[2] |

| 3100 - 3000 | Medium | Aromatic C-H stretch. |

| 2950 - 2850 | Medium | Aliphatic C-H stretch.[3] |

| 1620 - 1580 | Medium | Aromatic C=C stretching.[1] |

| 1470 - 1450 | Medium | C-C (in ring) stretching.[1] |

| 1350 - 1150 | Strong | C-F stretching (multiple strong bands are characteristic of CF₃ groups).[4] |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole (Molecular Formula: C₁₄H₁₅F₃N₂), the expected molecular weight is approximately 284.12 g/mol .

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): An intense peak is expected at m/z 284.

-

Key Fragmentation Patterns:

-

Loss of the piperidine ring via cleavage of the C3-C4' bond.

-

Fragmentation of the piperidine ring itself.

-

Loss of a trifluoromethyl radical (•CF₃), although less common, is possible.

-

Retro-Diels-Alder fragmentation within the piperidine ring.

-

Diagram 2: Predicted Key Fragmentation Pathways

A simplified diagram illustrating potential fragmentation pathways for 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole in mass spectrometry.

Part 4: Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.[5]

-

Tune and shim the instrument to ensure homogeneity of the magnetic field.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

-

Protocol 2: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

-

Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate can be added to promote ionization.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Analyze the full scan mass spectrum to identify the molecular ion peak.

-

Interpret the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

-

Diagram 3: General Workflow for Spectroscopic Analysis

A flowchart illustrating the typical workflow from compound synthesis to structure confirmation using various spectroscopic techniques.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole. By understanding the individual contributions of the indole, piperidine, and trifluoromethyl moieties, researchers can confidently interpret experimental data for this and structurally related molecules. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the characterization of novel chemical compounds.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). F-trifluoromethylating agent for the synthesis of SCF2. Retrieved from [Link]

-

MDPI. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]

-

National Institutes of Health. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole. Retrieved from [Link]

-

GNPS. (2023). GNPS Library Spectrum CCMSLIB00012112950. Retrieved from [Link]

-

GNPS. (2020). GNPS Library Spectrum CCMSLIB00005727162. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(trifluoromethyl)-1h-indole (C9H6F3N). Retrieved from [Link]

-

PubChem. (n.d.). 3-{2-[4-(5-Fluoro-1H-indol-3-ylmethyl)-piperidin-1-yl]-ethyl}. Retrieved from [Link]

-

International Journal of Research in Pharmaceutical Sciences. (2025). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

MDPI. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole, 3-methyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole is a heterocyclic organic compound featuring an indole nucleus, a piperidine ring, and a trifluoromethyl group. The indole scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs, valued for its ability to interact with a wide range of biological targets.[1][2][3] The trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the piperidine moiety often improves solubility and allows for further structural modifications.[4] As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount for successful drug development. This guide provides a comprehensive technical overview of the methodologies used to determine the aqueous solubility and chemical stability of this compound, offering both theoretical grounding and practical, field-proven protocols.

Part 1: Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[5][6] Poor solubility can lead to low absorption and, consequently, suboptimal therapeutic efficacy. Therefore, accurate solubility assessment is a cornerstone of pre-formulation studies.[7] This section details the rationale and a robust protocol for determining the thermodynamic solubility of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole.

The Rationale Behind the Shake-Flask Method

While high-throughput kinetic solubility assays are valuable for early-stage screening, the "gold standard" for definitive solubility measurement is the shake-flask method, which determines thermodynamic equilibrium solubility.[8][9] This method involves suspending an excess of the solid compound in a solvent of interest and agitating the mixture until equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then analyzed to determine the concentration of the dissolved compound. This approach provides a true measure of the maximum amount of a substance that can dissolve in a given solvent under specific conditions.[9]

Experimental Workflow: Solubility Determination

Figure 1: Workflow for thermodynamic solubility determination.

Detailed Protocol: Shake-Flask Solubility Measurement

Objective: To determine the thermodynamic solubility of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole in aqueous buffers of varying pH.

Materials:

-

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 5.0

-

Citrate buffer, pH 3.0

-

HPLC-grade water, acetonitrile, and methanol

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated HPLC-UV system

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to separate vials containing 1 mL of each aqueous buffer (pH 3.0, 5.0, and 7.4). Ensure that undissolved solid is clearly visible.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 37°C to mimic physiological conditions) and agitate for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension using a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Sample Analysis: Carefully aspirate an aliquot of the clear supernatant and dilute it with the HPLC mobile phase to a concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted samples and calibration standards using a validated RP-HPLC-UV method. The peak area of the compound in the sample chromatogram is used to calculate its concentration based on the standard curve.

Data Presentation: Solubility Profile

The results should be summarized in a clear and concise table.

| pH of Aqueous Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 3.0 | 37 | Hypothetical Value | Hypothetical Value |

| 5.0 | 37 | Hypothetical Value | Hypothetical Value |

| 7.4 | 37 | Hypothetical Value | Hypothetical Value |

Part 2: Chemical Stability Assessment

Understanding the chemical stability of a drug candidate is as crucial as knowing its solubility. Stability studies identify potential degradation pathways and help in determining appropriate storage conditions and shelf-life.[10][11] Forced degradation, or stress testing, is an essential component of these studies, where the compound is exposed to conditions more severe than those it would typically encounter.[12][13] This process deliberately accelerates degradation to reveal the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[14][15]

The Rationale Behind Forced Degradation Studies

Forced degradation studies are mandated by regulatory bodies like the ICH to understand the degradation profile of a drug substance.[12] By subjecting the compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress), we can:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[10][16]

-

Inform formulation and packaging development to protect the drug from degradation.

The indole ring, while generally aromatic and stable, can be susceptible to oxidation and electrophilic attack under certain conditions.[1] The piperidine and trifluoromethyl groups are generally stable, but the overall molecule's stability must be empirically determined.

Experimental Workflow: Forced Degradation Study

Figure 2: Workflow for a forced degradation study.

Detailed Protocol: Forced Degradation Study

Objective: To evaluate the stability of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-UV/MS system

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the parent compound from any potential degradation products. A gradient method using a C18 column with a mobile phase of water and acetonitrile (both containing 0.1% formic acid) is a common starting point. A mass spectrometer (MS) detector is highly beneficial for identifying the mass of any new peaks.[16]

-

Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose both the solid compound and the stock solution to 80°C in a temperature-controlled oven.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24, and 48 hours).

-

Sample Preparation for Analysis:

-

Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis: Analyze all samples using the developed stability-indicating method. Record the peak area of the parent compound and any new peaks that appear.

Data Presentation: Stability Profile

Summarize the findings in a table, aiming for 5-20% degradation to ensure that the degradation products are formed in sufficient quantities for detection without completely consuming the parent compound.

| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | No. of Degradation Products | Peak Area of Major Degradant (%) |

| 0.1 M HCl, 60°C | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 0.1 M NaOH, 60°C | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 3% H₂O₂, RT | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Thermal (80°C) | 48 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Photolytic (ICH Q1B) | - | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the early development of any potential therapeutic agent. For 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole, the protocols outlined in this guide provide a robust framework for generating the critical data required to advance its development. By employing the gold-standard shake-flask method for solubility and conducting comprehensive forced degradation studies, researchers can build a deep understanding of the compound's physicochemical properties. This knowledge is fundamental for designing effective formulations, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of the final drug product.

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Stability Indicating HPLC Method Development: A Review. IRJPMS.

- Stability Indicating HPLC Method Development A Review. Slideshare.

- How to Develop Stability Indicating HPLC Methods. The Royal Society of Chemistry.

- Stability Indicating HPLC Method Development: A Review. IJPPR.

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Forced Degrad

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- Indole: Chemical Properties, Synthesis, Applications, and Analysis.

- Indole. Wikipedia.

- A manifold implications of indole and its deriv

- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.

Sources

- 1. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. rjptonline.org [rjptonline.org]

- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. rheolution.com [rheolution.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. irjpms.com [irjpms.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 15. pharmtech.com [pharmtech.com]

- 16. chromatographyonline.com [chromatographyonline.com]

potential biological targets of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

An In-depth Technical Guide to the Potential Biological Targets of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole represents a novel chemical entity with significant therapeutic potential, situated at the confluence of two privileged pharmacological scaffolds: the indole nucleus and the piperidine ring. The incorporation of a trifluoromethyl group at the 5-position of the indole is anticipated to enhance metabolic stability and lipophilicity, key determinants of drug-like properties. While direct studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive analysis of structurally related compounds allows for the formulation of a robust hypothesis regarding its potential biological targets. This guide provides a detailed exploration of these potential targets, outlining a strategic, multi-pronged research and development plan to elucidate the compound's mechanism of action and therapeutic utility.

Chemical and Structural Rationale

The core structure, a 3-substituted indole, is a recurring motif in a vast array of biologically active molecules. The piperidin-4-yl substituent provides a basic nitrogen atom, a common feature for interaction with aminergic G-protein coupled receptors (GPCRs) and ion channels. The trifluoromethyl group is a bioisostere for a methyl group but with significantly altered electronic properties, often leading to improved target affinity and pharmacokinetic profiles.

High-Probability Biological Targets

Based on the activities of structurally analogous compounds, the following biological targets are proposed as high-priority candidates for investigation:

-

Serotonin (5-HT) Receptors: The 3-(piperidinylalkyl)indole scaffold is a classic template for ligands of serotonin receptors. Derivatives have shown high affinity and selectivity for various 5-HT receptor subtypes, acting as both antagonists and selective serotonin reuptake inhibitors (SSRIs)[1][2][3]. The specific substitution pattern of the query molecule suggests potential interaction with 5-HT2A or 5-HT1D receptors.

-

Dopamine (D2) and Adrenergic Receptors: Cross-reactivity with other monoamine receptors, particularly D2 and adrenergic receptors, is common for compounds targeting 5-HT receptors. Evaluation of binding affinity to these receptors is crucial for determining selectivity and predicting potential side effects.

-

Ion Channels: The piperidine moiety is a known pharmacophore for various ion channels. Given the structural similarities to known channel modulators, investigation into effects on voltage-gated sodium, potassium, and calcium channels is warranted.

-

Enzyme Inhibition:

-

VEGFR-2: Indole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy[4].

-

Hedgehog Signaling Pathway: The indole core is also present in inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers[5].

-

MDM2: Spirooxindole derivatives, which share the core indole structure, are potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction, a critical target in oncology[6][7].

-

Discoidin Domain Receptors (DDRs): Recent research has identified indole-based compounds as inhibitors of DDRs, which are involved in fibrosis[8].

-

-

Antiviral Activity: A number of indole derivatives containing a piperidine moiety have demonstrated broad-spectrum antiviral activity[9][10][11][12].

Proposed Research and Development Workflow

A systematic approach is required to validate the potential biological targets and elucidate the pharmacological profile of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole.

Caption: Proposed Research and Development Workflow.

Compound Synthesis and Characterization

The synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole can be achieved through established indole synthesis methodologies, such as the Fischer, Bischler, or Nenitzescu indole synthesis. A plausible synthetic route is outlined below.

Caption: Plausible Synthetic Route.

Protocol for Fischer Indole Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydrazinobenzotrifluoride (1.0 eq) and piperidin-4-one (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

-

Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the intermediate imine.

-

Reduction: Dissolve the intermediate in methanol and add sodium borohydride portion-wise at 0°C. Stir for 2 hours at room temperature.

-

Final Purification: Quench the reaction with water, extract with an organic solvent, and purify by column chromatography to obtain the final product.

Initial Target Screening

A broad-based screening approach is recommended to identify the primary biological targets.

Table 1: Initial Target Screening Panel

| Target Class | Assay Type | Rationale |

| GPCRs | Radioligand Binding Assays | To assess affinity for serotonin, dopamine, and adrenergic receptors. |

| Ion Channels | Electrophysiology (Patch-Clamp) | To determine effects on key voltage-gated ion channels. |

| Kinases | Kinase Panel Screening | To evaluate inhibitory activity against a broad range of kinases, including VEGFR-2. |

| Other Enzymes | Specific Activity Assays | To test for inhibition of enzymes like MDM2. |

| Antiviral | Viral Replication Assays | To screen for activity against a panel of viruses. |

In Vitro Target Validation

Once initial "hits" are identified, more detailed in vitro studies are necessary to confirm and characterize the interaction.

Protocol for Radioligand Binding Assay (Example: 5-HT2A Receptor):

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the test compound.

-

Incubation: Incubate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Cellular and Functional Assays

Cell-based assays are crucial to determine the functional consequences of target engagement.

Sources

- 1. 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Silico Prediction of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole Activity: A Technical Guide

Abstract

The confluence of computational chemistry and molecular biology has catalyzed a paradigm shift in early-stage drug discovery. In silico methodologies now offer a robust framework for the rapid and cost-effective evaluation of novel chemical entities. This guide provides an in-depth technical exploration of the computational prediction of biological activity for 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole, a molecule possessing structural motifs common to potent bioactive agents. We will navigate the logical and scientific underpinnings of a comprehensive in silico workflow, from target identification and ligand preparation to molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research endeavors.

Introduction: The Rationale for In Silico Investigation

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The incorporation of a piperidine moiety can enhance solubility and introduce crucial interactions with target proteins, while the trifluoromethyl group is a well-established bioisostere for improving metabolic stability and binding affinity.[3][4] The convergence of these three fragments in 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole suggests a high potential for biological activity. Piperidinylindoles are notably recognized as modulators of serotonin receptors.[5][6]

Given this structural precedent, a primary hypothesis is the interaction of this molecule with serotonin (5-HT) receptors. This guide will therefore focus on predicting the activity of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole against a representative serotonin receptor subtype, illustrating a universally applicable in silico workflow. Computational methods provide a powerful and efficient means to explore this hypothesis before committing to resource-intensive chemical synthesis and biological screening.[7][8][9]

The In Silico Predictive Workflow: A Multi-Pillar Approach

A robust in silico investigation is not a single experiment but a multi-faceted workflow. Each stage builds upon the last, providing a more refined and reliable prediction of a molecule's potential biological activity. Our approach is grounded in three pillars: Structure-Based Drug Design (SBDD), Ligand-Based Drug Design (LBDD), and the dynamic refinement of these findings.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Piperidinylindole - Wikipedia [en.wikipedia.org]

- 6. 3-(4-Piperidinylalkyl)indoles, selective inhibitors of neuronal 5-hydroxytryptamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SureChEMBL [surechembl.org]

- 8. 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | C19H18ClFN2 | CID 9862272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2015009616A1 - Piperidinyl indole derivatives and their use as complement factor b inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Origin of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

Abstract

This technical guide provides a comprehensive overview of the discovery, medicinal chemistry rationale, and synthetic origin of the 3-(piperidin-4-yl)-5-(trifluoromethyl)-1H-indole scaffold. This chemical entity has emerged from research endeavors targeting novel therapeutic agents, particularly in the field of infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the development of this important heterocyclic compound. We will explore the initial discovery through high-throughput screening, delve into the strategic chemical synthesis, and rationalize the inclusion of key structural motifs such as the trifluoromethyl group from a medicinal chemistry perspective. Detailed, step-by-step experimental protocols and data are provided to facilitate further research and application.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases. The 3-substituted indole motif, in particular, is a common feature in molecules designed to interact with protein targets. This guide focuses on a specific derivative, 3-(piperidin-4-yl)-5-(trifluoromethyl)-1H-indole, which combines the indole core with a piperidine moiety and a trifluoromethyl group, each contributing to its pharmacological profile.

The trifluoromethyl (CF3) group has become a crucial substituent in modern drug design. Its introduction into a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins. The CF3 group often serves as a bioisostere for other chemical groups, such as a chlorine atom or a methyl group, offering a strategic tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3][4]

Discovery and Origin: An Antimalarial Chemotype

The genesis of the 3-(piperidin-4-yl)-1H-indole scaffold as a significant area of research can be traced back to large-scale screening efforts against infectious diseases. Specifically, a series of 3-(piperidin-4-yl)-1H-indoles were identified and synthesized based on a hit compound that emerged from a high-throughput, whole-cell screen against Plasmodium falciparum, the parasite responsible for malaria.[5][6][7]

This discovery highlighted the potential of this chemical class as a novel antimalarial chemotype.[5] The initial hit spurred further investigation into the structure-activity relationships (SAR) of this scaffold, leading to the synthesis of a library of analogues to optimize potency and drug-like properties.[5][7] The research indicated that while the core 3-(piperidin-4-yl)-1H-indole structure was crucial for activity, modifications at the piperidine nitrogen were generally not well-tolerated.[5] However, substitutions on the indole ring were explored to enhance the compound's profile, leading to derivatives such as the 5-trifluoromethyl analogue.

The strategic decision to introduce a trifluoromethyl group at the 5-position of the indole ring is a classic example of medicinal chemistry optimization. This modification is often employed to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes.

-

Increase Lipophilicity: This can improve membrane permeability and cellular uptake.

-

Modulate Target Binding: The highly electronegative fluorine atoms can alter the electronic profile of the indole ring, potentially leading to more favorable interactions with the biological target.

The development of 3-(piperidin-4-yl)-5-(trifluoromethyl)-1H-indole is therefore a result of a discovery-driven process, originating from a screening hit and refined through rational, structure-based drug design principles.

Chemical Synthesis: A Modular Approach

The synthesis of 3-(piperidin-4-yl)-5-(trifluoromethyl)-1H-indole can be approached in a modular fashion, by first constructing the 5-(trifluoromethyl)-1H-indole core and then introducing the piperidine moiety at the 3-position.

Synthesis of the 5-(Trifluoromethyl)-1H-indole Core

Several methods exist for the synthesis of substituted indoles. For the preparation of 5-(trifluoromethyl)-1H-indole, two robust methods are the Fischer indole synthesis and the Larock indole synthesis. A practical reported method involves a palladium-catalyzed coupling and annulation of a functionalized alkyne with 2-iodo-4-trifluoromethylaniline.[8]

A detailed, literature-derived protocol for the synthesis of 5-(trifluoromethyl)-1H-indole is presented below:[9]

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1H-indole

-

Step 1: Starting Material Preparation: The synthesis begins with the preparation of N-[2-(3,3-dimethyl-3-silyl-1-ynyl)-4-(trifluoromethyl)phenyl]ethoxycarboxamide. (Note: The synthesis of this starting material is a multi-step process that is beyond the scope of this guide but can be found in the referenced literature).

-

Step 2: Cyclization Reaction: To a 250 mL three-necked round-bottomed flask, add N-[2-(3,3-dimethyl-3-silyl-1-ynyl)-4-(trifluoromethyl)phenyl]ethoxycarboxamide (31.5 g, 0.1 mol), sodium ethoxide (EtONa) (32.5 g, 0.48 mol), and anhydrous ethanol (200 mL).

-

Step 3: Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

-

Step 4: Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

-

Step 5: Purification: Purify the residue by flash column chromatography on silica gel, using a petroleum ether solution of 25% ethyl acetate as the eluent to yield 5-(trifluoromethyl)-1H-indole.[9]

Data Presentation: Physicochemical Properties of 5-(Trifluoromethyl)-1H-indole

| Property | Value | Reference |

| CAS Number | 100846-24-0 | [9] |

| Molecular Formula | C9H6F3N | [10] |

| Molecular Weight | 185.15 g/mol | [10] |

| Appearance | White to off-white solid | |

| Purity | >98% | [10] |

Introduction of the Piperidine Moiety at the 3-Position

The introduction of the piperidine ring at the C3 position of the indole is a critical step. A common and effective method is the condensation of the indole with a protected 4-piperidone derivative, followed by reduction and deprotection.[7]

Experimental Protocol: Synthesis of 3-(Piperidin-4-yl)-5-(trifluoromethyl)-1H-indole

This protocol is adapted from the general synthesis of 3-piperidin-4-yl-1H-indoles.[7]

-

Step 1: Condensation: In a suitable reaction vessel, dissolve 5-(trifluoromethyl)-1H-indole in a mixture of methanol and water. Add N-benzyl-4-piperidone and potassium hydroxide (KOH). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Step 2: Debenzylation and Olefin Reduction: The resulting intermediate from Step 1 is then subjected to catalytic hydrogenation. Dissolve the intermediate in ethanol and add a palladium on carbon (Pd/C) catalyst. Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Step 3: Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography to yield 3-(piperidin-4-yl)-5-(trifluoromethyl)-1H-indole.

Visualization of the Synthetic Workflow

Caption: Key structure-activity relationships for the 3-(piperidin-4-yl)-1H-indole scaffold.

The SAR data suggest that the unsubstituted piperidine nitrogen is crucial for the biological activity of this class of compounds against P. falciparum. In contrast, substitution at the 5-position of the indole ring is a viable strategy for optimizing the molecule's properties. The choice of a trifluoromethyl group is a deliberate one, leveraging its well-established benefits in medicinal chemistry to create a more drug-like candidate.

Conclusion

The discovery and development of 3-(piperidin-4-yl)-5-(trifluoromethyl)-1H-indole exemplify a modern drug discovery paradigm that integrates high-throughput screening with rational, structure-based design. Originating from an antimalarial screening campaign, this scaffold has been systematically optimized through medicinal chemistry efforts. The synthesis is modular and relies on established synthetic methodologies for the construction of the substituted indole core and the subsequent introduction of the piperidine moiety. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with this and related heterocyclic systems, offering both the "how" and the "why" behind its creation. Further research into this scaffold could lead to the development of new therapeutics for malaria and potentially other diseases.

References

-

Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. (2015). European Journal of Medicinal Chemistry. [Link]

-

Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. (2022). PubMed Central. [Link]

-

Practical Syntheses of 5-Trifluoromethyl-1H-indoles. (2008). ResearchGate. [Link]

-

Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. (2017). National Institutes of Health. [Link]

-

Larock indole synthesis. (n.d.). Wikipedia. [Link]

-

Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. (n.d.). Semantic Scholar. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed Central. [Link]

-

Larock Reaction in the Synthesis of Heterocyclic Compounds. (2013). Bentham Science. [Link]

-

Novel Synthetic Route to 5-Substituted Indoles. (1993). Loyola eCommons. [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2020). Chemical Science. [Link]

-

Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. (2011). National Institutes of Health. [Link]

-

Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). Slideshare. [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl). (2023). National Institutes of Health. [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). ResearchGate. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2013). MDPI. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2014). ResearchGate. [Link]

-

Scheme 4. Reaction of indole with trifluoromethyl ketones. (2016). ResearchGate. [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2020). ChemRxiv. [Link]

-

Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites. (2018). PubMed Central. [Link]

-

3-(Piperidin-4-yl)-1H-indole. (n.d.). Lead Sciences. [Link]

-

Discovery, synthesis, and optimization of antimalarial 4(1H)-quinolone-3-diarylethers. (2014). Medicines for Malaria Venture. [Link]

-

Discovery of 1,3,4-oxadiazoles with slow-action activity against Plasmodium falciparum malaria parasites. (2024). ScienceDirect. [Link]

-

Indole synthesis – something old, something new. (2012). Chemical Science. [Link]

-

Synthesis of Indole Alkaloids. (2021). Encyclopedia MDPI. [Link]

Sources

- 1. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 7. Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-(Trifluoromethyl)indole | 100846-24-0 [chemicalbook.com]